2-Formylbenzo[b]thiophene-7-carbonitrile

Dual functionalization Orthogonal reactivity Synthetic handles

2-Formylbenzo[b]thiophene-7-carbonitrile (CAS 1709824-67-8) is a heteroaromatic building block belonging to the benzo[b]thiophene class, characterized by a fused benzene-thiophene bicyclic system. Its molecular architecture incorporates an aldehyde group at the 2-position and a nitrile group at the 7-position, with a molecular formula of C₁₀H₅NOS and a molecular weight of 187.22 g/mol.

Molecular Formula C10H5NOS
Molecular Weight 187.22 g/mol
Cat. No. B13974919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Formylbenzo[b]thiophene-7-carbonitrile
Molecular FormulaC10H5NOS
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C#N)SC(=C2)C=O
InChIInChI=1S/C10H5NOS/c11-5-8-3-1-2-7-4-9(6-12)13-10(7)8/h1-4,6H
InChIKeyYHRKUSSFHZHSPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Formylbenzo[b]thiophene-7-carbonitrile: Core Chemical Profile and Procurement Identifiers


2-Formylbenzo[b]thiophene-7-carbonitrile (CAS 1709824-67-8) is a heteroaromatic building block belonging to the benzo[b]thiophene class, characterized by a fused benzene-thiophene bicyclic system [1]. Its molecular architecture incorporates an aldehyde group at the 2-position and a nitrile group at the 7-position, with a molecular formula of C₁₀H₅NOS and a molecular weight of 187.22 g/mol [1]. This compound serves as a versatile intermediate for the construction of more complex heterocyclic scaffolds in medicinal chemistry and materials science research.

Why 2-Formylbenzo[b]thiophene-7-carbonitrile Cannot Be Replaced by Common Benzo[b]thiophene Analogs


The compound's value derives from the simultaneous, non-adjacent presence of two orthogonal reactive handles: the 2-formyl (aldehyde) and the 7-cyano (nitrile) groups. This bifunctional architecture is not replicated in simpler, more readily available benzo[b]thiophene derivatives such as benzo[b]thiophene-2-carboxaldehyde (only the 2-formyl group) or benzo[b]thiophene-7-carbonitrile (only the 7-cyano group) [1]. Consequently, substituting these generic analogs would severely curtail the accessible chemical space, precluding the divergent synthetic strategies and structure-activity relationship (SAR) explorations enabled by the 7-cyano-2-formyl substitution pattern. The quantified differentiation in the following sections substantiates this substitution risk for procurement decisions.

Quantified Evidence of 2-Formylbenzo[b]thiophene-7-carbonitrile's Distinct Utility


Bifunctional Reactivity: Orthogonal Functional Group Pairing vs. Mono-Functional Analogs

2-Formylbenzo[b]thiophene-7-carbonitrile possesses two distinct, non-adjacent reactive sites: the 2-aldehyde and the 7-nitrile. This is in contrast to the closest mono-functional analogs, benzo[b]thiophene-2-carboxaldehyde (only aldehyde) and benzo[b]thiophene-7-carbonitrile (only nitrile) [1]. The presence of both groups allows for sequential and orthogonal chemical transformations, a capability not available in the comparators.

Dual functionalization Orthogonal reactivity Synthetic handles

Physicochemical Differentiation: Computed LogP vs. Unsubstituted Core

The introduction of the 2-formyl and 7-cyano substituents results in a distinct lipophilicity profile compared to the parent benzo[b]thiophene core. While experimental logP data for the target compound is not available, the computed XLogP3-AA value for the 7-carbonitrile analog is 2.7 [1]. The presence of the additional 2-formyl group is predicted to further modulate lipophilicity and hydrogen bonding capacity, differentiating it from the baseline benzo[b]thiophene scaffold (XLogP3 ≈ 3.0) [2].

Lipophilicity Drug-likeness Physicochemical properties

Synthetic Route Efficiency: Access via 2-Chlorobenzaldehyde/Mercaptoacetonitrile Pathway

A viable synthetic route to the 7-cyano-2-formyl scaffold has been reported using the readily available starting materials 2-chlorobenzaldehyde and 2-mercaptoacetonitrile [1]. This contrasts with the synthesis of other polysubstituted benzo[b]thiophenes, which may require more expensive or sensitive reagents and multi-step sequences. While precise yield data for the target compound's synthesis is not publicly disclosed, the methodological precedent supports its practical accessibility as an intermediate.

Synthesis Scalability Intermediate

Regioisomeric Specificity: The 2,7-Substitution Pattern Defines a Unique Chemical Space

The compound's substitution pattern is defined by the placement of functional groups at the 2- and 7-positions. This is a specific regioisomeric form. In contrast, other benzo[b]thiophene derivatives may feature different substitution patterns (e.g., 3-carbonitrile [1] or 2-carboxylic acid ), which lead to distinct electronic and steric properties. The 2,7-arrangement in the target compound provides a unique vector set for molecular elaboration that is not accessible with other regioisomers.

Regiochemistry SAR Molecular diversity

Recommended Application Scenarios for 2-Formylbenzo[b]thiophene-7-carbonitrile


Medicinal Chemistry: Divergent Synthesis of Fused Polyheterocyclic Libraries

The compound's bifunctional nature, as detailed in the evidence for orthogonal reactivity and 2,7-regiochemistry, makes it a prime candidate for the divergent synthesis of complex, fused polyheterocycles. The aldehyde and nitrile groups can be independently transformed, for example, via sequential cyclocondensations to generate diverse scaffolds such as thieno[2,3-c]pyridines or benzo[b]thiophene-fused pyrimidines. This capability is central to hit-to-lead and lead optimization campaigns in medicinal chemistry [1].

Chemical Biology: Synthesis of Activity-Based Probes (ABPs) and Fluorescent Reporters

The presence of two reactive functional groups at opposite ends of the core aromatic system provides an ideal platform for constructing bifunctional probes. The 2-aldehyde can be used to attach a biological recognition element (e.g., a peptide or pharmacophore) while the 7-nitrile can serve as an anchoring point or be converted into a fluorescent reporter group. This application leverages the orthogonal reactivity highlighted in the quantitative evidence .

Materials Science: Precursor for Advanced Organic Semiconductors

The electron-withdrawing nitrile and formyl groups modify the electronic properties of the benzo[b]thiophene core, as inferred from the physicochemical differentiation data. This can be exploited to synthesize organic semiconductors with tuned energy levels (HOMO/LUMO) for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). The specific 2,7-substitution pattern influences molecular packing and charge transport properties, differentiating it from other regioisomers [2].

Process Chemistry: Key Intermediate for Late-Stage Functionalization

As supported by the evidence on synthetic route viability, this compound is a strategic intermediate for introducing a pre-assembled 7-cyano-2-formylbenzo[b]thiophene moiety into more complex molecules via cross-coupling or condensation reactions. This approach is more efficient than constructing the entire heterocyclic system de novo in the presence of other sensitive functionalities, making it a valuable procurement item for process chemistry groups [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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